![molecular formula C24H32N2O5 B1672040 Falipamil CAS No. 77862-92-1](/img/structure/B1672040.png)
Falipamil
Vue d'ensemble
Description
Falipamil is a calcium channel blocker . It is a bradycardic drug focused on decreasing the heart rate of animals . The drug is primarily used for treating sinuses in some animals, with the most common experiments being conducted in dogs .
Synthesis Analysis
Falipamil has been synthesized via a one-pot process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization . This process has been used to create novel aza-analogues of Falipamil .Molecular Structure Analysis
The molecular formula of Falipamil is C24H32N2O5 . It has a molar mass of 428.52128 . The IUPAC name for Falipamil is 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one .Chemical Reactions Analysis
Falipamil is a calcium channel blocker . It works by decreasing the heart rate of animals .Physical And Chemical Properties Analysis
Falipamil has a molecular weight of 428.5 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity .Applications De Recherche Scientifique
Bradycardic Action on the Sinus Node
Falipamil is a verapamil analog with a specific bradycardic action on the sinus node . It differs from verapamil in terms of its electrophysiological and haemodynamic actions .
Influence on Conduction
Falipamil causes a slight prolongation of intraatrial and intraventricular conduction, whereas sinuatrial and AV-node conduction is enhanced .
Impact on Refractory Periods
The refractory periods of atrial and ventricular myocardium and ventricular repolarization are significantly prolonged by Falipamil, whereas the refractory period of the AV-node is shortened .
Haemodynamic Effects
Falipamil does not significantly influence any haemodynamic parameter at rest, if heart rate is kept constant . However, in exercise-induced myocardial ischemia, changes in haemodynamics reflect changes in heart rate .
Reduction of Heart Rate
Falipamil has been shown to be capable of significantly diminishing or even preventing ischemic ST-segment depression and ischemia-induced increase in pulmonary capillary pressure through the reduction of heart rate .
Treatment of Sinus Tachycardia
Falipamil can be used to normalize sinus rate in patients with sinus tachycardia of various origin, particularly in intensive care, in acute ischemic heart disease, in anesthesia, and in surgery cases .
Orientations Futures
Mécanisme D'action
Target of Action
Falipamil is a calcium channel blocker . Its primary target is the voltage-gated calcium channels (VDCCs) . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell.
Mode of Action
Falipamil interacts with its targets, the VDCCs, by blocking them . This action inhibits the influx of calcium ions into the cells, which in turn decreases the heart rate .
Biochemical Pathways
The blocking of VDCCs by Falipamil affects the calcium-dependent signaling pathways. This results in a decrease in the heart rate and a reduction in the force of cardiac muscle contraction
Pharmacokinetics
The pharmacokinetics of Falipamil in humans have been studied, and it has been found that the drug shows high recovery in urine and feces after intravenous administration . .
Result of Action
Falipamil’s action results in a decrease in the heart rate, particularly in animals . It has been found to be effective in reducing the sinus rate when given in small doses. When given in high doses, it increases the sinus rate as it increases the atrial pumping rate . Falipamil also has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates .
Action Environment
The action of Falipamil can be influenced by various environmental factors. For instance, the drug’s effectiveness can vary depending on the physiological state of the organism. In one study, it was found that when Falipamil was administered to a conscious dog, the sinus heart rate of the dog increased, whereas when administered to a sedated dog, the animal experienced a decreased heart rate . This suggests that the physiological state of the organism can influence the drug’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
Record name | Falipamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Falipamil | |
CAS RN |
77862-92-1 | |
Record name | Falipamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Falipamil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Falipamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALIPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.